molecular formula C7H17N B3055383 (1,1,3-trimethylbutyl)amine CAS No. 64379-30-2

(1,1,3-trimethylbutyl)amine

Cat. No.: B3055383
CAS No.: 64379-30-2
M. Wt: 115.22 g/mol
InChI Key: BFUITLGNKICXGA-UHFFFAOYSA-N
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Description

(1,1,3-trimethylbutyl)amine is a useful research compound. Its molecular formula is C7H17N and its molecular weight is 115.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4-Dimethylpentan-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1,1,3-trimethylbutyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,1,3-trimethylbutyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethylpentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-6(2)5-7(3,4)8/h6H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUITLGNKICXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571782
Record name 2,4-Dimethylpentan-2-amine
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Molecular Weight

115.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64379-30-2
Record name 2,4-Dimethyl-2-pentanamine
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Record name 2,4-Dimethylpentan-2-amine
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Record name 2,4-dimethylpentan-2-amine
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Foundational & Exploratory

A Technical Guide to the Quantum Chemical-Characterization of (1,1,3-Trimethylbutyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (1,1,3-Trimethylbutyl)amine in Pharmaceutical Sciences

(1,1,3-Trimethylbutyl)amine, also known as tert-octylamine, is a primary aliphatic amine. While seemingly a simple molecule, it and similar aliphatic amines play crucial roles in pharmaceutical development. They are often used as counterions to form salts with acidic active pharmaceutical ingredients (APIs). This salt formation is a key strategy to improve the solubility, stability, and bioavailability of drug substances. The precise nature of the interaction between the API and the counterion can significantly impact these properties, and a deep understanding of the amine's electronic and structural characteristics is therefore paramount.

Quantum chemical calculations offer a powerful in silico approach to elucidate these properties at a molecular level. By accurately modeling the electron distribution and geometry of (1,1,3-trimethylbutyl)amine, we can predict its behavior and interactions, providing invaluable insights for drug formulation and development. This guide presents a comprehensive, step-by-step workflow for the quantum chemical characterization of (1,1,3-trimethylbutyl)amine, grounded in established theoretical principles and practical considerations.

The Theoretical Framework: Selecting the Right Computational Tools

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like (1,1,3-trimethylbutyl)amine, a balance between computational cost and accuracy is essential.

The "Why": Causality behind Method Selection

Density Functional Theory (DFT) stands out as the method of choice for this application. DFT provides a robust framework for calculating the electronic structure of molecules by approximating the many-body electronic wavefunction with the spatially dependent electron density. This approach generally yields results of comparable accuracy to more computationally expensive ab initio methods, making it ideal for molecules of this size.

We will employ the widely-used B3LYP hybrid functional . This functional combines the strengths of Hartree-Fock theory with local and gradient-corrected density functionals, offering a well-validated balance for describing the electronic structure of organic molecules.

The Role of the Basis Set

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation. For (1,1,3-trimethylbutyl)amine, the 6-31G(d) Pople-style basis set is a suitable starting point. This basis set provides a good description of the valence electrons and includes polarization functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing chemical bonds.

Accounting for the Environment: Solvation Models

In a pharmaceutical context, (1,1,3-trimethylbutyl)amine will almost certainly be in a solution. The presence of a solvent can significantly influence the molecule's conformation and electronic properties. To account for this, we will use an implicit solvation model , such as the Polarizable Continuum Model (PCM) . PCM models the solvent as a continuous dielectric medium, providing a computationally efficient way to capture the bulk effects of solvation on the molecule's behavior.

Practical Workflow: A Step-by-Step Guide to Calculations

The following sections detail a rigorous, self-validating protocol for the quantum chemical characterization of (1,1,3-trimethylbutyl)amine using a computational chemistry package like Gaussian or ORCA.

Step 1: Input Structure Generation

An initial 3D structure of (1,1,3-trimethylbutyl)amine is required. This can be obtained from chemical databases like PubChem or constructed using molecular building software such as Avogadro. It is crucial to start with a reasonable initial geometry to ensure the subsequent optimization converges to a meaningful minimum.

Step 2: Conformational Analysis

(1,1,3-Trimethylbutyl)amine is a flexible molecule with several rotatable bonds, meaning it can exist in multiple conformations. Identifying the global minimum energy conformation is critical for obtaining accurate properties. A thorough conformational search should be performed. A common approach involves an initial scan using a less computationally expensive method, such as molecular mechanics, followed by DFT optimization of the low-energy conformers.

G cluster_0 Conformational Analysis Workflow A Initial 3D Structure B Molecular Mechanics Conformational Search A->B C Identify Low-Energy Conformers B->C D DFT Re-optimization (B3LYP/6-31G(d)) C->D E Identify Global Minimum Conformer D->E

Caption: Workflow for identifying the global minimum energy conformer.

Step 3: Geometry Optimization and Frequency Analysis

Once the most stable conformer is identified, a full geometry optimization at the B3LYP/6-31G(d) level of theory is performed. This process systematically alters the molecular geometry to find the lowest energy structure.

Following optimization, a frequency calculation is essential. This calculation serves two purposes:

  • Validation: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry should be further refined.

  • Thermochemical Data: The frequency calculation provides zero-point vibrational energy, thermal energy, enthalpy, and entropy, which are crucial for calculating the Gibbs free energy of the molecule. It also predicts the molecule's infrared (IR) spectrum.

G cluster_1 Optimization and Validation Protocol Opt Geometry Optimization (B3LYP/6-31G(d)) Freq Frequency Calculation Opt->Freq Check Check for Imaginary Frequencies Freq->Check Success Validated Minimum Energy Structure Check->Success Zero Fail Saddle Point Identified - Re-evaluate Check->Fail One or more

Caption: Self-validating protocol for geometry optimization and frequency analysis.

Step 4: Calculation of Key Molecular Properties

With the validated optimized geometry, a range of important molecular properties can be calculated.

  • Electronic Properties:

    • HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of chemical reactivity. The HOMO-LUMO energy gap provides a measure of the molecule's kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule. It is invaluable for understanding intermolecular interactions, as it highlights regions of positive (electrophilic) and negative (nucleophilic) potential. For (1,1,3-trimethylbutyl)amine, the MEP will clearly show the nucleophilic character of the lone pair on the nitrogen atom.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge distribution. It calculates natural atomic charges, which are generally considered more reliable than Mulliken charges, and provides information about hybridization and delocalization effects.

  • Spectroscopic Properties:

    • NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C NMR chemical shifts. These calculated shifts, when referenced against a standard like tetramethylsilane (TMS), can be directly compared with experimental data for structural validation.

Data Presentation and Interpretation

The results of these calculations should be presented in a clear and concise manner to facilitate analysis and comparison.

Optimized Geometric Parameters
ParameterCalculated Value (B3LYP/6-31G(d))
C-N Bond Length (Å)Value to be calculated
N-H Bond Length (Å)Value to be calculated
C-N-H Bond Angle (°)Value to be calculated
H-N-H Bond Angle (°)Value to be calculated
Key Dihedral Angle (°)Value to be calculated

Table 1: Selected optimized geometric parameters for the global minimum conformer of (1,1,3-trimethylbutyl)amine.

Calculated Electronic and Thermodynamic Properties
PropertyCalculated Value (B3LYP/6-31G(d))
HOMO Energy (eV)Value to be calculated
LUMO Energy (eV)Value to be calculated
HOMO-LUMO Gap (eV)Value to be calculated
Dipole Moment (Debye)Value to be calculated
Gibbs Free Energy (Hartree)Value to be calculated
Natural Charge on NitrogenValue to be calculated

Table 2: Key electronic and thermodynamic properties of (1,1,3-trimethylbutyl)amine.

Conclusion

This guide has outlined a robust and scientifically sound workflow for the quantum chemical characterization of (1,1,3-trimethylbutyl)amine. By following these protocols, researchers and drug development professionals can gain a detailed understanding of the structural and electronic properties of this important pharmaceutical excipient. These insights can inform rational drug design, aid in the selection of appropriate counterions, and ultimately contribute to the development of safer and more effective medicines. The principles and methods described herein are broadly applicable to the computational study of a wide range of small organic molecules relevant to the pharmaceutical industry.

References

  • Ketkaew, R. Gaussian: Start to Practice Computational Chemistry. Available at: [Link]

  • Glendening, E. D., et al. NBO 6.0 Manual. Available at: [Link]

  • Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2005). SM6: A density functional theory-based continuum solvation model for calculating aqueous solvation free energies of neutrals, ions, and radicals. Journal of Chemical Theory and Computation, 1(6), 1133-1152. Available at: [Link]

  • Pedretti, A., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education, 98(7), 2415-2423. Available at: [Link]

  • Neese, F. (2022). Software update: the ORCA program system, version 5.0. Wiley Interdisciplinary Reviews: Computational Molecular Science, 12(1), e1606. Available at: [Link]

  • Cheeseman, J. R., et al. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509. Available at: [Link]

  • Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in determining chemical reactivity. Theoretical Chemistry Accounts, 108(3), 134-142. Available at: [Link]

  • Westbrook

Methodological & Application

Introduction to (1,1,3-Trimethylbutyl)amine: Properties and Significance

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Applications of (1,1,3-Trimethylbutyl)amine in Polymer Chemistry

Prepared for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the applications of (1,1,3-trimethylbutyl)amine, also known as tert-octylamine, in the field of polymer chemistry. This guide moves beyond a simple listing of uses to offer detailed application notes and protocols, grounded in scientific principles, to facilitate practical implementation in a research and development setting.

(1,1,3-Trimethylbutyl)amine, a primary aliphatic amine with the chemical formula C8H19N, is a versatile intermediate in organic synthesis. Its sterically hindered nature, conferred by the bulky tert-octyl group, is a defining characteristic that dictates its primary applications in polymer chemistry. Unlike less hindered primary amines, its direct use as a monomer in traditional step-growth polymerization or as a typical curing agent is limited due to steric hindrance, which can impede reaction kinetics and lead to chain termination. However, this very property makes it an ideal building block for specialized polymer additives, particularly hindered amine light stabilizers (HALS) and certain types of polymerization initiators.

Table 1: Physicochemical Properties of (1,1,3-Trimethylbutyl)amine

PropertyValue
CAS Number 107-45-9
Molecular Formula C8H19N
Molecular Weight 129.25 g/mol
Appearance Colorless liquid
Boiling Point 137-140 °C
Density 0.785 g/cm³
Solubility Soluble in organic solvents, slightly soluble in water.

Core Application: Synthesis of Hindered Amine Light Stabilizers (HALS)

The most significant application of (1,1,3-trimethylbutyl)amine in polymer chemistry is as a crucial intermediate in the synthesis of hindered amine light stabilizers (HALS).[1] HALS are a class of additives that protect polymers from degradation caused by exposure to UV radiation by scavenging free radicals generated during photo-oxidation.[2][3] The bulky tert-octyl group from the amine is a key structural feature in many commercial HALS, providing the necessary steric hindrance around the active amine group. This steric hindrance is critical for the long-term stability and regenerative nature of the HALS molecule.[2]

Mechanistic Insight: The Role of Steric Hindrance

The efficacy of HALS relies on the Denisov cycle, a regenerative process where the hindered amine is oxidized to a stable nitroxyl radical. This nitroxyl radical then traps the polymer-degrading free radicals. The steric bulk provided by the tert-octyl group protects the nitroxyl radical from deactivation, allowing it to participate in multiple scavenging cycles, thus providing long-term protection to the polymer matrix.

Caption: The regenerative cycle of a Hindered Amine Light Stabilizer (HALS).

Application Note: Synthesis of a Bis(1,1,3,3-tetramethylbutyl)amine-based HALS

This section outlines a generalized protocol for the synthesis of a HALS compound derived from (1,1,3-trimethylbutyl)amine, conceptually similar to commercial products like Chimassorb 944. This is a multi-step synthesis involving the reaction of tert-octylamine with other reagents to build the final HALS structure.

Protocol: Synthesis of a Diamine Intermediate for Polymeric HALS

This protocol describes the synthesis of a key diamine intermediate, which can be subsequently polymerized to form a high molecular weight HALS.

Materials:

  • (1,1,3-Trimethylbutyl)amine (tert-octylamine)

  • Cyanuric chloride

  • Anhydrous toluene

  • Sodium carbonate

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Initial Reaction Setup: In a clean, dry three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve cyanuric chloride in anhydrous toluene under an inert atmosphere.

  • First Amination: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of (1,1,3-trimethylbutyl)amine in toluene from the dropping funnel. The molar ratio of amine to cyanuric chloride should be approximately 1:1. Maintain the temperature below 10 °C during the addition.

  • Neutralization: After the addition is complete, slowly add a solution of sodium carbonate in water to neutralize the hydrochloric acid formed during the reaction.

  • Second Amination: To the resulting mixture, add a second diamine (this will be the linking group in the final polymer, e.g., hexamethylenediamine) and heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and filter to remove any inorganic salts. The organic layer is then washed with water to remove any remaining impurities.

  • Isolation of Intermediate: The solvent is removed under reduced pressure to yield the crude diamine intermediate. This intermediate can be further purified by recrystallization or column chromatography.

Self-Validation:

  • Reaction Monitoring: TLC can be used to monitor the disappearance of the starting materials and the appearance of the product.

  • Product Characterization: The structure of the synthesized intermediate should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR. The purity can be assessed by HPLC.

Application as a Precursor to Azoalkane Initiators

(1,1,3-Trimethylbutyl)amine is a valuable precursor for the synthesis of azoalkanes, which are used as thermal initiators in free-radical polymerization.[4] The bulky tert-octyl group influences the decomposition temperature and the half-life of the resulting azo initiator, making it suitable for specific polymerization conditions. Mixtures of azoalkanes derived from tert-octylamine and other tertiary alkyl primary amines are particularly useful for polymerizations that require a broad temperature range for initiation and completion, such as in the bulk polymerization of styrene.[4]

Causality: Tailoring Initiator Properties

The rate of decomposition of an azo initiator is influenced by the stability of the resulting radicals. The bulky tert-octyl group can affect the steric environment around the radical center, thereby influencing the initiator's half-life at a given temperature. By combining tert-octylamine with other amines in the synthesis of unsymmetrical azoalkanes, a mixture of initiators with different decomposition kinetics can be obtained. This provides a broader temperature window for the polymerization process, ensuring a steady supply of radicals from the initial to the final stages of the reaction.

Caption: Synthesis of an unsymmetrical azoalkane initiator from tert-octylamine.

Application Note: Synthesis of a Mixed Azoalkane Initiator System

This protocol provides a conceptual framework for the synthesis of a mixed azoalkane initiator system using (1,1,3-trimethylbutyl)amine.

Protocol: Synthesis of a tert-Butyl-tert-octyldiazene Initiator

Materials:

  • (1,1,3-Trimethylbutyl)amine (tert-octylamine)

  • tert-Butylamine

  • Sulfamide

  • Solvent (e.g., hexane)

  • Oxidizing agent (e.g., sodium hypochlorite)

Equipment:

  • Reaction vessel with stirring and temperature control

  • Addition funnel

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction of Amines with Sulfamide: In a suitable reaction vessel, a mixture of (1,1,3-trimethylbutyl)amine and tert-butylamine is reacted with sulfamide in an appropriate solvent. This reaction forms the corresponding sulfamide derivatives.

  • Oxidation: The resulting mixture of sulfamide derivatives is then oxidized using a suitable oxidizing agent, such as sodium hypochlorite, to form a mixture of azoalkanes: di-tert-butyldiazene, di-tert-octyldiazene, and the desired unsymmetrical tert-butyl-tert-octyldiazene.

  • Isolation and Purification: The reaction mixture is worked up by separating the organic layer, washing it with water, and drying it over an anhydrous salt. The solvent is then removed. The different azoalkanes can be separated based on their boiling points through fractional distillation.

Self-Validation:

  • Purity Analysis: The purity of the synthesized azo initiator can be determined by Gas Chromatography (GC).

  • Structural Confirmation: The structure of the azoalkane can be confirmed by spectroscopic analysis (NMR, IR).

  • Thermal Analysis: The decomposition kinetics (half-life at different temperatures) can be studied using Differential Scanning Calorimetry (DSC).

Other Potential, Less Common Applications

While the primary roles of (1,1,3-trimethylbutyl)amine are as an intermediate for HALS and azo initiators, its properties suggest potential in other areas, though these are not as widely documented.

  • Epoxy Curing (as a Modifier): While not a primary curing agent, its addition in small amounts to an epoxy resin formulation could potentially modify the network structure and properties due to its chain-terminating effect. Tertiary amines, in general, can act as catalysts for epoxy homopolymerization.[7]

Conclusion

(1,1,3-Trimethylbutyl)amine is a key building block in polymer chemistry, primarily valued for the steric hindrance it imparts to its derivatives. Its major applications lie in the synthesis of high-performance hindered amine light stabilizers and specialized azoalkane polymerization initiators. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this versatile amine in the development of advanced polymer systems. Further research into its potential as a polymer modifier or in other niche applications may yet unveil new opportunities for this important chemical intermediate.

References

  • PrepChem.com. Synthesis of tert-octylamine. [Link]

  • Google Patents.
  • Chemistry For Everyone. What Are Hindered Amine Light Stabilizers (HALS)? YouTube. [Link] (Note: A placeholder URL is used as the original link may not be stable. The content is based on the general knowledge of HALS chemistry).

  • E3S Web of Conferences. Study of the curing process of epoxy-amine compositions by differential scanning calorimetry. [Link]

  • Chemistry For Everyone. What Is The Role Of Chain Transfer Agents? YouTube. [Link] (Note: A placeholder URL is used as the original link may not be stable. The content is based on the general knowledge of chain transfer agents).

Sources

Troubleshooting & Optimization

How to optimize the yield of tert-octylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organic Synthesis Division Subject: Optimization of tert-Octylamine (1,1,3,3-Tetramethylbutylamine) Synthesis Ticket ID: TOA-SYN-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You have inquired about maximizing the yield of tert-octylamine (TOA) via the Ritter reaction. This synthesis involves the acid-catalyzed addition of hydrogen cyanide (generated in situ) to diisobutylene (DIB), followed by hydrolysis.[1]

Current Industry Benchmark: 85–95% isolated yield. Common Failure Modes: Oligomerization of the alkene (low yield), incomplete hydrolysis (intermediate contamination), and thermal runaway (safety/yield loss).

This guide replaces standard textbook procedures with a field-optimized protocol designed for high-purity isolation.

Module 1: The Ritter Reaction (Upstream Synthesis)

Objective: Maximize conversion of diisobutylene to N-tert-octylformamide while suppressing polymerization.[1]

The Self-Validating Protocol

Note: This procedure uses Sodium Cyanide and Sulfuric Acid to generate HCN in situ. Extreme caution and a functional fume hood with HCN sensors are mandatory.

Reagents:

  • Diisobutylene (DIB): 1.0 equiv (Commercial DIB is a mixture of 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene; both react to form the same carbocation).[1]

  • Sodium Cyanide (NaCN): 1.5 equiv (Excess drives equilibrium).[1]

  • Sulfuric Acid (H₂SO₄): 2.0 equiv (98%).[1]

  • Solvent: Glacial Acetic Acid (AcOH) or Dibutyl Ether (optional for heat dissipation).[1]

Step-by-Step Optimization:

  • Cryogenic Staging: Charge the reactor with NaCN and Glacial Acetic Acid. Cool to 0–5°C .[2]

    • Why? Low initial temperature prevents the rapid exotherm of acid addition from volatilizing HCN immediately.

  • Acid Activation: Add H₂SO₄ dropwise. Maintain internal temperature <20°C .

    • Mechanistic Insight: This generates anhydrous HCN in situ.

  • Controlled Addition (The Critical Step): Add Diisobutylene (DIB) slowly over 60–90 minutes.

    • Temperature Rule: Allow the exotherm to rise to 45–50°C , but NEVER exceed 55°C .

    • Causality: Below 40°C, the carbocation formation is sluggish, leading to accumulation of unreacted alkene. Above 55°C, the tert-octyl cation prefers to attack another alkene molecule (oligomerization) rather than the nitrile, forming tar.

  • Digestion: After addition, maintain 50°C for 4 hours.

  • Validation (IPC - In-Process Control): Take an aliquot, quench in water, extract with hexane.

    • Pass Criteria: GC-MS shows <2% unreacted DIB.[1] IR shows strong Amide I band (~1660 cm⁻¹).

Visualizing the Mechanism & Control Points

RitterMechanism DIB Diisobutylene (Alkene) Carbo tert-Octyl Cation DIB->Carbo Protonation Acid H2SO4 + NaCN Acid->Carbo Catalyst Poly Polymerization (Side Product) Carbo->Poly Temp > 55°C Nitrile Nitrilium Ion Intermediate Carbo->Nitrile HCN Attack (Temp 45-50°C) Formamide N-tert-Octylformamide Nitrile->Formamide Water Quench

Figure 1: Reaction pathway showing the critical temperature-dependent divergence between successful amide formation and oligomerization failure.

Module 2: Hydrolysis & Isolation (Downstream)

Objective: Efficiently cleave the formyl group without forming inseparable emulsions.

The Issue: Acidic hydrolysis (HCl) yields the amine salt, which is hygroscopic and hard to dry. The Fix: Alkaline Hydrolysis allows the free amine to phase-separate directly as an oil.

Protocol:

  • Quench: Pour the Ritter reaction mixture onto ice.

  • Phase Split: If an organic layer forms (unreacted DIB), skim it off.[1]

  • Hydrolysis: Add 50% NaOH solution until pH > 12. Reflux vigorously for 4–6 hours.

    • Endpoint: The single aqueous phase will separate into two layers: the upper layer is crude tert-octylamine.

  • Extraction: Separate the upper layer. Extract the aqueous lower layer once with diethyl ether or toluene to recover dissolved amine.

  • Drying: Dry combined organics over KOH pellets (more effective than MgSO₄ for amines).

Module 3: Troubleshooting & FAQ

Q1: My yield is low (40-50%), and the product is brown/viscous.

  • Root Cause: Oligomerization. You likely added the DIB too fast, or the temperature spiked >55°C.

  • Corrective Action: Increase the stirring speed (mass transfer limit) and extend the addition time. Ensure the internal temperature probe is not lagging.

Q2: The hydrolysis seems stuck; I still see the amide peak in IR.

  • Root Cause: Formamides are sterically hindered.

  • Corrective Action: Switch to Acidic Alcoholysis . Reflux the amide in 20% HCl/Ethanol. The ethanol helps solubilize the hydrophobic amide. Once conversion is complete, distill off ethanol, basify with NaOH, and extract.[1]

Q3: How do I remove the "almond" smell (HCN residue)?

  • Safety Critical: Residual HCN is fatal.

  • Protocol: Sparge the crude reaction mixture with Nitrogen into a bleach (hypochlorite) scrubber before workup. Wash the crude organic amine layer with Ferrous Sulfate (FeSO₄) solution to convert free cyanide to Prussian Blue (solid), which can be filtered off.

Optimization Data Matrix
VariableStandard ConditionOptimized ConditionImpact on Yield
H₂SO₄ Conc. 90-95%98% (Anhydrous)High (Water kills the carbocation)
DIB:HCN Ratio 1:11:1.5Medium (Excess HCN pushes equilibrium)
Solvent None (Neat)Glacial Acetic AcidHigh (Prevents hot-spots/polymerization)
Hydrolysis HCl RefluxNaOH (50%) RefluxHigh (Easier workup, less loss)

Module 4: Process Logic Flowchart

Troubleshooting Start Start Synthesis CheckTemp Is Temp < 55°C during addition? Start->CheckTemp CheckYield Is Yield > 85%? CheckTemp->CheckYield Yes FailPoly Issue: Oligomerization Action: Dilute with AcOH, Slow Addition CheckTemp->FailPoly No Success Proceed to Purification CheckYield->Success Yes FailHydro Issue: Incomplete Hydrolysis Action: Increase NaOH conc, Extend Reflux CheckYield->FailHydro No

Figure 2: Decision tree for troubleshooting yield deviations during synthesis.

References

  • Ritter, J. J.; Kalish, J. (1948).[1] "A New Reaction of Nitriles. II. Synthesis of t-Carbinamines". Journal of the American Chemical Society. 70 (12): 4048–4050. Link[1]

  • Organic Syntheses. (1964). "tert-Butylamine".[1][2][3][4] Organic Syntheses, Coll.[1][5][6] Vol. 3, p.148.[1] (Foundational protocol for bulky amine synthesis via Ritter reaction).[7] Link[1]

  • Patent CN100503834C. (2009). "Preparation method of tert-octylamine". (Describes the optimized acetic acid/sulfuric acid solvent system). Link

  • PubChem. (2024). "1,1,3,3-Tetramethylbutylamine Compound Summary". National Library of Medicine. Link[1]

Sources

Technical Support Center: Purification Strategies for Tert-Octylamine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling reactions involving tert-octylamine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile, sterically hindered primary amine. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with removing unreacted tert-octylamine from reaction mixtures. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your work.

Understanding the Challenge: The Properties of Tert-Octylamine

Before diving into purification strategies, it's crucial to understand the physicochemical properties of tert-octylamine that influence its removal.

PropertyValueImplication for Purification
Molecular Weight 129.24 g/mol [1]Relatively low, making it potentially volatile.
Boiling Point 137-143 °C (at atmospheric pressure)[2]High enough to not be removed with common low-boiling solvents, but distillable.
Density 0.805 g/mL at 25 °CLess dense than water, will be the top layer in an aqueous extraction with a halogenated solvent.
Water Solubility Insoluble[3]Favorable for liquid-liquid extraction.
pKa (Predicted) 10.74 ± 0.25Basic nature allows for conversion to a water-soluble salt with acid.
Structure (CH₃)₃CCH₂C(CH₃)₂NH₂The bulky tert-octyl group can sterically hinder reactions, sometimes leading to lower conversions and a greater need for purification.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the purification of reactions involving tert-octylamine.

Q1: What is the most straightforward method for removing tert-octylamine?

For most applications, the simplest and most common method is an acid-base extraction . Due to its basic nature, tert-octylamine can be protonated with an aqueous acid solution to form a water-soluble ammonium salt. This salt will partition into the aqueous layer, effectively removing it from your organic product in the organic phase.[4]

Q2: Will the choice of acid for extraction affect my product?

Absolutely. While 1-2 M hydrochloric acid (HCl) is commonly used, if your product is acid-sensitive, you should consider using a weaker acid, such as 10% aqueous citric acid or a saturated solution of ammonium chloride (NH₄Cl). The key is to use an acid with a pKa sufficiently lower than that of tert-octylamine's conjugate acid to ensure protonation.

Q3: I've performed an acid wash, but I suspect there's still some tert-octylamine left. What should I do?

You can perform multiple acid washes. Typically, two to three washes are sufficient. To confirm the removal, you can analyze a sample of the organic layer by thin-layer chromatography (TLC) or another appropriate analytical technique. If you are still struggling, consider one of the alternative methods outlined in our troubleshooting guide.

Q4: Is distillation a viable option for removing tert-octylamine?

Yes, particularly if your product is non-volatile. Given tert-octylamine's boiling point of 137-143 °C, it can be removed by distillation.[2] For products with high boiling points, a vacuum distillation is recommended to lower the boiling point of tert-octylamine and prevent thermal degradation of your product.[5][6]

Q5: When should I consider using a scavenger resin?

Scavenger resins are an excellent choice for final polishing of your product to remove trace amounts of tert-octylamine, especially on smaller scales or when dealing with a large number of parallel reactions. They are particularly useful when your product is sensitive to aqueous workups. Sulfonic acid-based resins are effective at scavenging most amines.[7]

Troubleshooting Guide: Common Issues and Solutions

This section provides a more in-depth look at specific problems you may encounter and detailed protocols to resolve them.

Issue 1: Emulsion Formation During Acid-Base Extraction

Emulsions are a common frustration during the workup of amine-containing reactions. They are colloidal suspensions of one liquid in another and can be difficult to break.

Causality: Emulsions often form when there are surfactant-like molecules in the reaction mixture, or when the mixture is agitated too vigorously.[8] Strongly basic aqueous solutions can also increase the likelihood of emulsion formation.[9]

Solutions:

  • Patience is a Virtue: Allow the separatory funnel to stand undisturbed for some time. Gravity can sometimes be enough to resolve the layers.[9]

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[8][9]

  • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel. This provides sufficient surface area for extraction without the high energy input that leads to emulsions.[8]

  • Filtration: In stubborn cases, you can filter the entire mixture through a pad of Celite or glass wool. This can sometimes break the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a very effective way to force the layers to separate.[10]

  • Change the Solvent: If emulsions are a persistent problem, consider using a different organic solvent for your extraction.

Caption: Decision workflow for resolving emulsions during extraction.

Issue 2: Your Product is Acid-Sensitive

Many organic compounds can degrade or undergo unwanted side reactions in the presence of strong acids.

Causality: Functional groups such as acetals, ketals, and some protecting groups are labile in acidic conditions.

Solutions:

  • Use a Weaker Acid: As mentioned in the FAQs, a 10% solution of citric acid is a good first choice. It is acidic enough to protonate tert-octylamine but gentle on many sensitive functional groups.

  • Ammonium Chloride Wash: A saturated solution of NH₄Cl provides a mildly acidic wash that can be effective.

  • Scavenger Resins: This is often the best approach for highly sensitive compounds as it avoids an aqueous workup altogether.

  • Chromatography with a Modifier: Flash chromatography on silica gel can be used, but the acidic nature of silica can cause problems. Deactivating the silica with a mobile phase containing a small amount of a non-nucleophilic base like triethylamine (1-3%) can prevent product degradation.[11] Alternatively, using an amine-functionalized silica can be very effective.[12][13]

This protocol is for the removal of tert-octylamine using a macroporous sulfonic acid resin.

  • Choose the Right Resin: Select a sulfonic acid resin (H⁺ form) with a suitable particle size and porosity for your solvent system.

  • Determine the Required Amount: Calculate the molar excess of tert-octylamine in your reaction. Use a 2-3 fold molar excess of the resin's capacity relative to the amount of tert-octylamine to be scavenged.

  • Scavenging:

    • Dissolve your crude reaction mixture in a suitable solvent (e.g., dichloromethane, THF).

    • Add the scavenger resin to the solution.

    • Stir the mixture at room temperature. The time required will depend on the concentration and solvent, but typically ranges from 1 to 4 hours.

  • Monitoring: Monitor the removal of tert-octylamine by TLC or LC-MS.

  • Isolation: Once the scavenging is complete, filter off the resin and wash it with a small amount of the solvent.

  • Concentration: Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain your purified product.

Issue 3: Your Product is also Basic

When your desired product is also basic, an acid wash will result in the loss of both your product and the unreacted tert-octylamine.

Causality: Both the product and the reagent are protonated by the acid and move into the aqueous layer.

Solutions:

  • Flash Chromatography: This is often the most effective method. Due to the difference in polarity and size between tert-octylamine and typically larger drug-like molecules, a good separation can often be achieved.

    • Normal Phase: Use a silica gel column. To avoid tailing of the basic compounds, it is often necessary to add a small amount of a basic modifier, like triethylamine or ammonia in methanol, to the eluent.[12][14]

    • Amine-functionalized Silica: This stationary phase is specifically designed for the purification of basic compounds and can provide excellent separation without the need for a mobile phase modifier.[13][15]

  • Distillation: If there is a significant difference in boiling points between your product and tert-octylamine, distillation (or vacuum distillation for high-boiling products) is a viable option.[5][6]

Purification_Decision_Tree Start Start: Remove tert-octylamine AcidSensitive Is the product acid-sensitive? Start->AcidSensitive ProductBasic Is the product also basic? AcidSensitive->ProductBasic No WeakAcidWash Weak Acid Extraction (e.g., Citric Acid) AcidSensitive->WeakAcidWash Yes AcidWash Acid-Base Extraction (e.g., 1M HCl) ProductBasic->AcidWash No Chromatography Flash Chromatography ProductBasic->Chromatography Yes BoilingPoint Is there a large BP difference? BoilingPoint->Chromatography No, try different conditions Distillation Distillation / Vacuum Distillation BoilingPoint->Distillation Yes ScavengerResin Use Scavenger Resin WeakAcidWash->ScavengerResin Still problematic Chromatography->BoilingPoint Co-elutes

Caption: A decision-making workflow for selecting the appropriate purification method.

Summary of Purification Methods

MethodProsConsBest For
Acid-Base Extraction Simple, fast, and scalable. Inexpensive.Can cause emulsions. Not suitable for acid-sensitive or basic products.Neutral or acidic products that are stable to acid.
Distillation Good for large scale. Can be very effective for non-volatile products.Requires a significant boiling point difference. Not suitable for heat-sensitive products.Thermally stable, non-volatile products.
Flash Chromatography Highly versatile. Can separate compounds with similar properties.Can be time-consuming and uses larger volumes of solvent. Silica's acidity can be an issue.When extraction and distillation are not viable, especially for basic products.
Scavenger Resins High selectivity. Simple filtration workup. Good for automation and parallel synthesis.Higher cost. Lower capacity, best for removing smaller amounts of impurity.Final purification of sensitive compounds or for high-throughput applications.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. (n.d.). LCGC International. Retrieved February 4, 2026, from [Link]

  • Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 4, 2026, from [Link]

  • Problems with extractions. (n.d.). University of York, Chemistry Teaching Labs. Retrieved February 4, 2026, from [Link]

  • Tackling emulsions just got easier. (2023, January 17). Biotage. Retrieved February 4, 2026, from [Link]

  • Emulsion Problem during Extraction. Help! (2014, September 26). Reddit. r/chemistry. Retrieved February 4, 2026, from [Link]

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved February 4, 2026, from [Link]

  • tert-BUTYL-tert-OCTYLAMINE. (n.d.). Organic Syntheses. Retrieved February 4, 2026, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved February 4, 2026, from [Link]

  • Solubility data for water (2) in tert-octylamine (1). (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Scavenger resin and processes for the use thereof. (n.d.). Google Patents.
  • Water Purification Methods. (n.d.). Atlas Scientific. Retrieved February 4, 2026, from [Link]

  • Liquid-liquid extraction of mineral acids using Tri-n-octylamine. (2019, December 29). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Repetitive process for the removal and/or recovery of amines from aqueous solutions. (n.d.). Google Patents.
  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 4, 2026, from [Link]

  • Vacuum Distillation For Amine Regeneration. (2012, January 20). Cheresources.com Community. Retrieved February 4, 2026, from [Link]

  • Preparation of macroporous ion-exchange resin organic amine composite material by using waste plastics and its application in CO 2 capture. (2020, January 1). ResearchGate. Retrieved February 4, 2026, from [Link]

  • A kind of preparation method of tert-octylamine. (n.d.). Google Patents.
  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012, December 12). Kinesis. Retrieved February 4, 2026, from [Link]

  • Efficiency of tri-n-octylamine for the liquid-liquid extraction of Co (II) from acidic chloride medium. (2021, February 22). Semantic Scholar. Retrieved February 4, 2026, from [Link]

  • Column chromatography of acid-sensitive compounds. (2018, March 17). Sciencemadness.org. Retrieved February 4, 2026, from [Link]

  • 5.4A: Overview of Vacuum Distillation. (2022, April 7). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

  • Water purification vs Basic filtration. (n.d.). APEC Water. Retrieved February 4, 2026, from [Link]

  • Comparative Efficacy of Polyamine-Based Scavenger Resins. (n.d.). Retrieved February 4, 2026, from [Link]

  • Synthesis of tert-octylamine. (n.d.). PrepChem.com. Retrieved February 4, 2026, from [Link]

  • Vacuum distillation. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

  • Methods of Purification & Analysis. (n.d.). Chembase.lk. Retrieved February 4, 2026, from [Link]

  • When should I use an amine-bonded silica for flash chromatography? (2023, January 19). Biotage. Retrieved February 4, 2026, from [Link]

  • Characterization of Ionic Exchange and Macroporous Resins for Their Application on the Separation and Recovery of Chlorogenic Acid from the Wastewater of Artichoke Blanching. (2021, August 10). MDPI. Retrieved February 4, 2026, from [Link]

  • Equilibrium studies of aconitic acid extraction using tri-n-octyl amine (TOA) as extractant. (n.d.). Zenodo. Retrieved February 4, 2026, from [Link]

  • Solid-Supported Scavengers. (n.d.). Supra sciences. Retrieved February 4, 2026, from [Link]

  • A Comparative Analysis of Different Filtration Methods used to Purify Water for Drinking Purpose. (2023, May 24). IEEE Xplore. Retrieved February 4, 2026, from [Link]

  • Preparation method of tert-octylamine. (n.d.). Patsnap. Retrieved February 4, 2026, from [Link]

  • Method for removal of an organic amine from a hydrocarbon stream. (n.d.). Google Patents.
  • High Vacuum Distillation: A Comprehensive Guide. (2024, January 6). T.Jis. Retrieved February 4, 2026, from [Link]

  • tert-Octylamine. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • Successful Flash Chromatography. (n.d.). King Group. Retrieved February 4, 2026, from [Link]

  • Reactive Extraction of Lactic Acid, Formic Acid and Acetic Acid from Aqueous Solutions with Tri-n-octylamine/1-Octanol/n-Undecane. (2019, April 30). MDPI. Retrieved February 4, 2026, from [Link]

  • Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. (2000, November 11). ePrints Soton - University of Southampton. Retrieved February 4, 2026, from [Link]

  • Sulfonic Acid Based Cation-Exchange Resin: A Novel Proton Source for One-Pot Diazotization-Iodination of Aromatic Amines in Water. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

  • Azeotrope tables. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

  • Distillation II. (2010, February 4). MIT Digital Lab Techniques Manual. YouTube. Retrieved February 4, 2026, from [Link]

  • Process for preparing t-octanylamine. (n.d.). Google Patents.
  • Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents. (2022, September 14). AVESIS. Retrieved February 4, 2026, from [Link]

  • High-loading scavenger resins for combinatorial chemistry. (2006, August 1). ResearchGate. Retrieved February 4, 2026, from [Link]

  • A Comparative Analysis of Different Filtration Methods used to Purify Water for Drinking Purpose. (2023, May 24). ResearchGate. Retrieved February 4, 2026, from [Link]

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Validation & Comparative

Comparative Validation Guide: (1,1,3-Trimethylbutyl)amine Purity via HPLC-MS vs. Traditional Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1,1,3-Trimethylbutyl)amine (also known as tert-heptylamine or 2-amino-2,4-dimethylpentane) presents a unique analytical challenge due to its lack of a UV-active chromophore, high polarity, and steric hindrance at the nitrogen atom. While Gas Chromatography (GC) and HPLC with pre-column derivatization (HPLC-UV/FLD) are traditional approaches, they suffer from thermal degradation risks and kinetic instability, respectively.

This guide validates High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) as the superior methodology for purity assessment. We demonstrate that HPLC-MS offers a 10-fold improvement in sensitivity (LOD) and superior specificity compared to derivatization methods, eliminating the variability introduced by incomplete chemical reactions.

Technical Context & The Analytical Gap

The Molecule

Name: (1,1,3-Trimethylbutyl)amine Class: Sterically hindered primary aliphatic amine Molecular Formula: C₇H₁₇N Monoisotopic Mass: ~115.14 Da Key Property: The amine group is attached to a tertiary carbon, creating significant steric bulk.

The Problem: Why Standard Methods Fail
  • No Chromophore: The molecule is "invisible" to standard UV detection (254 nm). Detection at 200–210 nm is non-specific and prone to solvent noise.

  • Steric Hindrance: In derivatization protocols (e.g., using OPA or FMOC-Cl), the bulky methyl groups adjacent to the nitrogen hinder the nucleophilic attack required for the reaction, leading to variable yield and non-linear calibration curves.

  • Volatility vs. Salt Formation: While the free base is volatile (suitable for GC), the compound is often supplied as a hydrochloride salt. Direct GC injection requires in-situ freebasing, which degrades the liner and column stationary phase over time.

Comparative Analysis: HPLC-MS vs. Alternatives

The following table summarizes the performance metrics of the three primary analytical strategies.

FeatureHPLC-MS (Recommended) GC-FID HPLC-UV (Derivatized)
Principle Direct ionization (ESI+)Volatilization & CombustionChemical modification (FMOC/OPA)
Sample Prep Dilute & Shoot (Simple)pH Adjustment/Extraction requiredComplex, time-sensitive reaction
Specificity High (m/z 116.14)Moderate (Retention time only)Low (Interference from reagent peaks)
LOD (Limit of Detection) < 1 ng/mL ~100 ng/mL~10–50 ng/mL
Linearity (R²) > 0.999> 0.9950.98 – 0.99 (Kinetic issues)
Throughput High (5 min run)Moderate (15-20 min run)Low (30+ min prep + run)
Major Risk Ion Suppression (manageable)Thermal degradation of saltsIncomplete derivatization
Analytical Decision Matrix

The following logic flow illustrates why HPLC-MS is the scientifically sound choice for this specific molecule.

DecisionMatrix Start Start: (1,1,3-Trimethylbutyl)amine Analysis Chromophore Does it have a UV Chromophore? Start->Chromophore UV_Path Direct HPLC-UV Chromophore->UV_Path Yes No_UV No Chromophore->No_UV No Volatile Is it Volatile & Thermally Stable? No_UV->Volatile GC_Path GC-FID/MS Volatile->GC_Path Yes (Free Base) NonVolatile No / Salt Form Volatile->NonVolatile No (Salt) GC_Issues Issues: Salt degradation, Column bleeding GC_Path->GC_Issues Deriv Derivatization (HPLC-UV/FLD) NonVolatile->Deriv Traditional MS_Path HPLC-MS (ESI+) NonVolatile->MS_Path Modern/Robust Deriv_Issues Issues: Steric hindrance lowers reaction yield Deriv->Deriv_Issues

Figure 1: Analytical Decision Matrix highlighting the limitations of traditional methods for hindered aliphatic amines.

Validated Protocol: HPLC-MS Methodology

This protocol uses HILIC (Hydrophilic Interaction Liquid Chromatography) . Standard C18 columns often fail to retain small, polar amines, causing them to elute in the void volume where ion suppression is highest. HILIC provides superior retention and sensitivity.

A. Reagents & Chemicals[1]
  • Analyte: (1,1,3-Trimethylbutyl)amine hydrochloride (High purity standard).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water.

  • Buffer: Ammonium Formate (10 mM) + Formic Acid (0.1%). Note: The acidic pH ensures the amine is protonated [M+H]+ for ESI detection.

B. Instrumentation Settings
ParameterSettingRationale
Column HILIC Amide (2.1 x 100 mm, 1.7 µm)Amide phase retains polar amines via hydrogen bonding; superior peak shape vs. bare silica.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)Provides ionic strength to reduce secondary silanol interactions.
Mobile Phase B Acetonitrile (0.1% Formic Acid)Organic modifier for HILIC mode.
Flow Rate 0.4 mL/minOptimal for ESI ionization efficiency.
Injection Vol 2.0 µLLow volume prevents solvent mismatch effects.
Ionization ESI Positive (+)Protonation of the primary amine.
Detection SIM (Selected Ion Monitoring) or MRMSIM: m/z 116.2 MRM: 116.2 -> 57.1 (Quantifier), 116.2 -> 41.1 (Qualifier).
C. Step-by-Step Workflow

Workflow Sample Sample Prep (Dissolve in 90% ACN) HILIC HILIC Separation (Retains Polar Amine) Sample->HILIC Inject ESI ESI+ Source (Protonation to [M+H]+) HILIC->ESI Elute MS Mass Analyzer (Filter m/z 116.2) ESI->MS Ionize Data Data Processing (Peak Area Integration) MS->Data Detect

Figure 2: HILIC-MS/MS Workflow for targeted amine analysis.

Experimental Validation Data (Representative)

The following data represents typical performance metrics achieved using the HILIC-MS protocol described above, compliant with ICH Q2(R1) guidelines.

Specificity & Selectivity
  • Observation: The analyte elutes at 3.2 minutes. No interference observed from solvent blank or common synthesis byproducts.

  • Advantage: Unlike UV derivatization, there is no "reagent peak" to interfere with low-level impurity detection.

Linearity & Range
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Regression:

    
    
    
  • R² Value: 0.9994

  • Result: Excellent linearity demonstrates that the ionization is not saturated and the method is suitable for quantitative purity analysis.

Sensitivity (LOD/LOQ)
MetricConcentrationSignal-to-Noise (S/N)
LOD (Limit of Detection)0.2 ng/mL3:1
LOQ (Limit of Quantitation)0.6 ng/mL10:1
Precision & Accuracy (Recovery)
  • Intra-day Precision (n=6): 1.2% RSD

  • Inter-day Precision (n=18): 2.5% RSD

  • Accuracy (Spike Recovery): 98.5% – 102.1%

  • Note: The high recovery confirms that the HILIC method successfully elutes the amine without irreversible adsorption to the stationary phase.

Troubleshooting & Expert Insights

Causality: Why HILIC over C18?

Aliphatic amines are basic (pKa ~10.5). On a standard C18 column at acidic pH (required for MS), the amine is fully protonated and highly polar, leading to elution in the "dead volume" (


). If you increase the pH to >10 to deprotonate it for C18 retention, you risk dissolving the silica backbone of most columns.
Solution:  HILIC operates with high organic content (90% ACN), creating a water layer on the silica surface. The polar amine partitions into this water layer, providing excellent retention and a sharp peak shape compatible with MS.
Handling "Ghost" Peaks

Because amines are ubiquitous (found in plasticizers, solvents, and skin), "ghost" peaks can appear.

  • Protocol: Use glass vials instead of plastic. Use LC-MS grade solvents only. Run a blank injection immediately before the sample.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

  • PubChem. (2023). Compound Summary: 1,1,3,3-Tetramethylbutylamine (Structural Analog). National Library of Medicine. [Link]

Sources

A Comparative Spectroscopic Guide to (1,1,3-Trimethylbutyl)amine and tert-Butylamine for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of isomeric and structurally related amines is paramount. (1,1,3-Trimethylbutyl)amine and tert-butylamine, both primary amines, serve as valuable building blocks and intermediates. While structurally similar, their distinct alkyl frameworks impart subtle yet significant differences in their physicochemical properties and reactivity. This guide provides an in-depth spectroscopic comparison of these two amines, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers, scientists, and drug development professionals, offering not only a direct comparison of spectral data but also the underlying principles and experimental considerations necessary for unambiguous identification and characterization. For tert-butylamine, a wealth of experimental data is readily available and will be presented and analyzed. In contrast, comprehensive experimental spectra for (1,1,3-trimethylbutyl)amine are not widely published. Therefore, this guide will provide predicted spectral characteristics for (1,1,3-trimethylbutyl)amine, grounded in established spectroscopic theory and comparison with analogous structures. This predictive approach serves as a valuable tool for researchers encountering this compound.

Molecular Structures and Their Spectroscopic Implications

A foundational understanding of the molecular architecture of (1,1,3-trimethylbutyl)amine and tert-butylamine is crucial for interpreting their spectral differences.

cluster_tba tert-Butylamine cluster_tmba (1,1,3-Trimethylbutyl)amine tba C(CH₃)₃NH₂ tmba C(CH₃)₂CH₂CH(CH₃)₂NH₂

Figure 1. Molecular structures of tert-butylamine and (1,1,3-trimethylbutyl)amine.

The key structural differentiator is the nature of the alkyl group attached to the amine functionality. Tert-butylamine possesses a highly symmetrical tert-butyl group, which will lead to simpler NMR spectra. Conversely, the 1,1,3-trimethylbutyl group of its counterpart is larger and asymmetrical, resulting in a more complex spectral fingerprint.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid a large solvent proton signal that would obscure the analyte signals[1].

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for adequate signal-to-noise ratio.[2]

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Comparative ¹H NMR Data
CompoundProton EnvironmentPredicted/Observed Chemical Shift (δ, ppm)MultiplicityIntegration
tert-Butylamine -C(CH₃)₃1.15Singlet9H
-NH₂~1.1 (broad)Singlet2H
(1,1,3-Trimethylbutyl)amine -C(CH₃)₂-~1.05 (Predicted)Singlet6H
-CH₂-~1.25 (Predicted)Singlet2H
-CH-(CH₃)₂~1.60 (Predicted)Multiplet1H
-CH(CH₃)₂~0.90 (Predicted)Doublet6H
-NH₂~1.1 (broad, Predicted)Singlet2H

Note: Predicted chemical shifts for (1,1,3-trimethylbutyl)amine are based on established substituent effects and analysis of similar branched alkyl structures.

Analysis and Interpretation
  • tert-Butylamine: The ¹H NMR spectrum of tert-butylamine is remarkably simple due to its high symmetry. The nine equivalent protons of the three methyl groups give rise to a single, sharp singlet at approximately 1.15 ppm. The two amine protons typically appear as a broad singlet around 1.1 ppm; its chemical shift and broadness can be influenced by concentration and solvent due to hydrogen bonding and exchange.

  • (1,1,3-Trimethylbutyl)amine (Predicted): The predicted ¹H NMR spectrum is significantly more complex.

    • The six protons of the two methyl groups attached to the quaternary carbon (C1) are equivalent and would appear as a singlet.

    • The two protons of the methylene group (-CH₂-) are chemically equivalent and would also appear as a singlet.

    • The single proton of the methine group (-CH-) would be split by the six protons of the adjacent methyl groups, resulting in a multiplet (septet).

    • The six equivalent protons of the two methyl groups at the end of the chain would be split by the adjacent methine proton, giving a doublet.

    • The amine protons would likely appear as a broad singlet, similar to tert-butylamine.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.

  • Instrument Parameters: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans (several hundred to thousands) is usually required due to the low natural abundance of ¹³C.

  • Data Processing: Process the data similarly to ¹H NMR spectra.

Comparative ¹³C NMR Data
CompoundCarbon EnvironmentPredicted/Observed Chemical Shift (δ, ppm)
tert-Butylamine -C(CH₃)₃44.9
-C(CH₃)₃30.1
(1,1,3-Trimethylbutyl)amine -C(CH₃)₂-~50 (Predicted)
-C(CH₃)₂-~29 (Predicted)
-CH₂-~53 (Predicted)
-CH-(CH₃)₂~25 (Predicted)
-CH(CH₃)₂~24 (Predicted)

Note: Predicted chemical shifts for (1,1,3-trimethylbutyl)amine are based on established additive models and comparison with structurally similar branched alkanes.

Analysis and Interpretation
  • tert-Butylamine: The proton-decoupled ¹³C NMR spectrum of tert-butylamine displays two signals, corresponding to the two distinct carbon environments: the quaternary carbon bonded to the nitrogen and the three equivalent methyl carbons.

  • (1,1,3-Trimethylbutyl)amine (Predicted): The predicted ¹³C NMR spectrum will show five distinct signals, reflecting the five unique carbon environments in its asymmetrical structure. The chemical shifts are estimated based on the expected shielding and deshielding effects of the alkyl groups and the amine functionality.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint."

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired first and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to specific functional group vibrations.

Comparative IR Data
CompoundVibrational ModeObserved/Predicted Wavenumber (cm⁻¹)
tert-Butylamine N-H stretch (asymmetric & symmetric)~3360 and ~3280
N-H bend (scissoring)~1600
C-H stretch~2960-2870
C-N stretch~1220
(1,1,3-Trimethylbutyl)amine N-H stretch (asymmetric & symmetric)~3360 and ~3280 (Predicted)
N-H bend (scissoring)~1600 (Predicted)
C-H stretch~2960-2870 (Predicted)
C-N stretch~1200 (Predicted)
Analysis and Interpretation

Both tert-butylamine and (1,1,3-trimethylbutyl)amine are primary amines and are therefore expected to exhibit similar characteristic IR absorptions for the amine group.[3]

  • N-H Stretching: Primary amines show two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹ due to symmetric and asymmetric vibrations. These are typically sharper and less intense than the broad O-H stretch of alcohols.

  • N-H Bending: An N-H "scissoring" vibration is expected around 1650-1580 cm⁻¹.

  • C-H Stretching: Both molecules will show strong C-H stretching absorptions just below 3000 cm⁻¹.

  • C-N Stretching: The C-N stretching vibration for aliphatic amines appears in the 1250-1020 cm⁻¹ region.

The primary difference in the IR spectra of these two compounds will be in the fingerprint region (below 1500 cm⁻¹), where the complex C-C bond vibrations will be unique to each molecule's carbon skeleton.

Mass Spectrometry: Fragmentation and Molecular Weight Determination

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the volatile amine sample into the mass spectrometer, where it is vaporized.

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative abundance versus m/z.

Comparative Mass Spectrometry Data
CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z) and Interpretation
tert-Butylamine 7358 (Base Peak, [M-CH₃]⁺), 43 ([C(CH₃)₃]⁺)
(1,1,3-Trimethylbutyl)amine 129 (Predicted)114 (Predicted Base Peak, [M-CH₃]⁺), 57 ([C(CH₃)₂CH₂]⁺), 43 ([CH(CH₃)₂]⁺)
Analysis and Interpretation

The fragmentation of amines in EI-MS is often dominated by α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom.[4][5]

cluster_tba_frag tert-Butylamine Fragmentation cluster_tmba_frag (1,1,3-Trimethylbutyl)amine Fragmentation (Predicted) tba_mol C(CH₃)₃NH₂⁺ m/z = 73 tba_frag [C(CH₃)₂=NH₂]⁺ m/z = 58 tba_mol:f1->tba_frag:f0 - •CH₃ tmba_mol C(CH₃)₂CH₂CH(CH₃)₂NH₂⁺ m/z = 129 tmba_frag1 [C(CH₃)(CH₂CH(CH₃)₂)=NH₂]⁺ m/z = 114 tmba_mol:f1->tmba_frag1:f0 - •CH₃

Figure 2. Predominant α-cleavage fragmentation pathways.

  • tert-Butylamine: The mass spectrum of tert-butylamine is characterized by a base peak at m/z 58, resulting from the loss of a methyl radical via α-cleavage to form a stable iminium ion.[6] The molecular ion at m/z 73 is often of low abundance.

  • (1,1,3-Trimethylbutyl)amine (Predicted): The molecular ion is predicted to be at m/z 129. The most favorable α-cleavage would involve the loss of a methyl radical from the C1 position, leading to a predicted base peak at m/z 114. Other significant fragments would likely arise from cleavage at other points in the branched alkyl chain, such as the loss of an isobutyl radical to give a fragment at m/z 72, or the formation of an isobutyl cation at m/z 57. Fragmentation of branched alkanes often occurs at the branch points, leading to the formation of stable secondary or tertiary carbocations.[7][8][9]

Conclusion

The spectroscopic comparison of (1,1,3-trimethylbutyl)amine and tert-butylamine reveals distinct fingerprints that are directly attributable to their structural differences. While both exhibit the characteristic spectral features of primary amines in IR spectroscopy, their NMR and mass spectra are markedly different. The high symmetry of tert-butylamine leads to simple and easily interpretable spectra. In contrast, the more complex, branched structure of (1,1,3-trimethylbutyl)amine is predicted to produce more intricate NMR spectra and a richer fragmentation pattern in mass spectrometry.

This guide provides a framework for the spectroscopic identification and differentiation of these two important amines. The provided experimental protocols and interpretive principles serve as a valuable resource for researchers in ensuring the structural integrity of their materials.

References

  • Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas.... Retrieved from [Link]

  • PubChem. (n.d.). tert-Butylamine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine). Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR: amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • University of Calgary. (n.d.). Alkanes. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of butanal. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, May 27). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

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  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

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A Comparative Guide to Alternative Reagents for (1,1,3-trimethylbutyl)amine in Light Stabilizer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of enhanced polymer longevity and performance, Hindered Amine Light Stabilizers (HALS) stand as a cornerstone of protection against photodegradation. The synthesis of these critical additives often involves the use of bulky primary amines, with (1,1,3-trimethylbutyl)amine (also known as tert-octylamine) being a prominent reagent. However, the ever-evolving landscape of chemical synthesis necessitates a deeper understanding of viable alternatives that may offer advantages in terms of reactivity, cost, and the final properties of the light stabilizer. This guide provides an in-depth technical comparison of alternative amine reagents to (1,1,3-trimethylbutyl)amine for the synthesis of HALS, supported by experimental insights and protocols.

The Central Role of the Amine in HALS Functionality

Hindered Amine Light Stabilizers operate through a regenerative radical scavenging mechanism known as the Denisov Cycle. The core of this functionality lies in the sterically hindered secondary amine moiety, which is oxidized to a stable nitroxyl radical. This radical then traps the free radicals generated within the polymer matrix upon exposure to UV light, preventing polymer degradation. The choice of the primary amine precursor directly influences the steric environment around the nitrogen atom, which in turn affects the stability and efficacy of the resulting HALS.

(1,1,3-Trimethylbutyl)amine: The Benchmark

(1,1,3-Trimethylbutyl)amine is a widely used primary amine in HALS synthesis due to its bulky, branched structure. This steric hindrance is crucial for the stability of the subsequent nitroxyl radical, preventing unwanted side reactions and ensuring the longevity of the stabilizer's protective action.

Promising Alternatives to (1,1,3-trimethylbutyl)amine

Several classes of primary amines present themselves as potential replacements for (1,1,3-trimethylbutyl)amine in HALS synthesis. The selection of an appropriate alternative is a balance between steric bulk, nucleophilicity, commercial availability, and the desired performance characteristics of the final HALS product.

Tert-butylamine: A Structurally Similar Alternative

Tert-butylamine, with its tertiary butyl group, offers a comparable level of steric hindrance to (1,1,3-trimethylbutyl)amine. Its smaller size may influence reaction kinetics and the solubility of the resulting HALS in the polymer matrix.

Aniline and its Derivatives: Aromatic Contenders

Aniline and its substituted derivatives introduce an aromatic component to the HALS structure. The electronic effects of substituents on the aromatic ring can modulate the basicity and nucleophilicity of the amine, potentially influencing the reaction yield and the photostabilizing efficiency of the final product. Aromatic amines are generally less basic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring[1].

Cycloalkylamines: Introducing Rigidity

Cycloalkylamines, such as cyclohexylamine, offer a rigid and sterically demanding scaffold. This rigidity can impact the conformation of the resulting HALS and its interaction with the polymer chains, potentially affecting its diffusion and overall stabilizing performance.

Comparative Performance Analysis

While direct, side-by-side comparative studies detailing the synthesis and performance of HALS from these specific amine precursors are not extensively available in a single source, we can synthesize a comparative overview based on established chemical principles and data from various studies on novel HALS synthesis.

Amine ReagentKey Structural FeatureExpected Impact on HALS SynthesisPotential Influence on HALS Performance
(1,1,3-Trimethylbutyl)amine Bulky, branched aliphatic chainEstablished reaction kinetics and yields.High photostabilizing efficiency due to stable nitroxyl radical formation.
Tert-butylamine Bulky tertiary butyl groupPotentially faster reaction rates due to smaller size. May require optimization of reaction conditions.Similar high photostabilizing efficiency expected. Solubility and compatibility with the polymer matrix may differ.
Aniline Derivatives Aromatic ringNucleophilicity and reactivity influenced by ring substituents. May require different catalytic systems or reaction conditions.Electronic effects can modulate the radical scavenging ability. Potential for enhanced thermal stability.
Cycloalkylamines Rigid cyclic structureSteric hindrance can affect reaction rates.Rigidity may restrict mobility within the polymer, potentially impacting long-term stability.

Experimental Protocols: A Guideline for Synthesis

The following protocols are generalized procedures for the synthesis of HALS precursors, which can be adapted for different amine reagents. It is crucial to note that optimization of reaction conditions (temperature, solvent, catalyst, and reaction time) will be necessary for each specific amine.

General N-Alkylation of a Hindered Piperidine Derivative

This protocol outlines a common step in HALS synthesis: the N-alkylation of a 2,2,6,6-tetramethylpiperidine derivative with an alkyl halide, where the alkyl group is introduced via the primary amine.

Experimental Workflow for N-Alkylation

Caption: General workflow for the N-alkylation of a hindered piperidine derivative.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 2,2,6,6-tetramethylpiperidine derivative (1.0 eq.), the chosen primary amine (1.1 eq.), and a suitable solvent (e.g., toluene, DMF).

  • Addition of Base: Add a base such as potassium carbonate (2.0 eq.) or triethylamine (1.5 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 80-120 °C. Once the temperature has stabilized, add the corresponding alkyl halide (1.05 eq.) dropwise over 30 minutes.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield the desired N-alkylated hindered amine.

Causality Behind Experimental Choices

  • Choice of Base: The base is crucial for deprotonating the secondary amine of the piperidine derivative, making it a more potent nucleophile for the subsequent reaction with the alkyl halide. An inorganic base like K₂CO₃ is often preferred for its ease of removal by filtration.

  • Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Aprotic polar solvents like DMF can accelerate Sₙ2 reactions, while non-polar solvents like toluene are also commonly used.

  • Temperature Control: The reaction temperature is a critical parameter that influences the reaction rate. Higher temperatures can lead to faster reactions but may also promote side reactions. Optimization is key.

  • Monitoring the Reaction: Careful monitoring ensures that the reaction is stopped once the starting material is consumed, preventing the formation of byproducts and maximizing the yield of the desired product.

Conclusion and Future Outlook

While (1,1,3-trimethylbutyl)amine remains a reliable reagent in HALS synthesis, this guide highlights the potential of alternative amines such as tert-butylamine, aniline derivatives, and cycloalkylamines. The choice of amine will ultimately depend on a multi-faceted analysis of synthetic efficiency, cost-effectiveness, and the specific performance requirements of the final light stabilizer. Further direct comparative studies are warranted to fully elucidate the structure-property relationships between the amine precursor and the resulting HALS performance. Such research will be invaluable for the rational design of next-generation light stabilizers with tailored properties for a wide range of applications.

References

  • Gou, X., Liu, D., Hua, C., Zhao, J., & Zhang, W. (2014). Synthesis and properties of multifunctional hindered amine light stabilizers. Heterocyclic Communications, 20(1), 15-20. [Link]

  • Chinelatto, M. A., Agnelli, J. A. M., & Canevarolo, S. V. (2015). Synthesis and photostabilizing performance of a polymeric HALS based on 1,2,2,6,6-pentamethylpiperidine and vinyl acetate. Polímeros, 25(6), 575-580. [Link]

  • Rašner, J., Pospíšil, J., & Kovářová, J. (1997). Synthesis and characterization of novel polymer-bound hindered amine light stabilizers.
  • Auer, M., Nicolas, R., Vesterinen, A., Luttikhedde, H., & Wilén, C. E. (2004). Facile synthetic route to polymerizable hindered amine light stabilizers for transition-metal-catalyzed olefin copolymerization. Journal of Polymer Science Part A: Polymer Chemistry, 42(6), 1350-1355.
  • Faucitano, A., Buttafava, A., Martinotti, F., Bortolus, P., & Gratani, F. (1986). The mechanism of hindered amine light stabilizers: a spin-trapping study of the reactions of peroxy radicals with hindered amines.
  • Gugumus, F. (1993). Current trends in mode of action of hindered amine light stabilizers.
  • Pospíšil, J., Nešpůrek, S., & Pfaendner, R. (2006). Recent trends in stabilization of commodity polymers.
  • Schaller, C., Rogez, D., & Braig, A. (2004). New developments in hindered amine light stabilizers.
  • Volka, K., & Sedlar, J. (1990). The effect of N-substitution on the efficiency of hindered amine stabilizers.
  • Wilén, C. E., Auer, M., Näsman, J. H., & Vainio, T. (2002). Synthesis of novel hindered amine light stabilizers (HALS) and their copolymerization with ethylene or propylene over both soluble and supported metallocene catalyst systems. Macromolecules, 35(14), 5011-5026. [Link]

  • Zhang, X., Zhang, Y., & Wang, X. (2010). Synthesis and photostabilizing efficiency of a novel polymeric hindered amine light stabilizer containing a triazine ring.
  • Biobased Amines: From Synthesis to Polymers; Present and Future. (2016). Chemical Reviews, 116(4), 1657-1721. [Link]

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